molecular formula C7H14ClNO2 B1377533 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride CAS No. 1443980-12-8

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B1377533
CAS No.: 1443980-12-8
M. Wt: 179.64 g/mol
InChI Key: RWXFXKKNGMUCMM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a carboxylic acid group, an aminomethyl substituent, and a methyl group, with a hydrochloride salt enhancing its solubility. Its molecular formula is inferred as C₈H₁₄ClNO₂, and its calculated molecular weight is approximately 179.46 g/mol (based on stoichiometric analysis). The compound is primarily used in R&D settings, particularly as a pharmaceutical intermediate or building block for bioactive molecules .

Properties

IUPAC Name

1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXFXKKNGMUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclobutane Ring

  • The cyclobutane core is commonly synthesized starting from 2-methylcyclobutanone or related precursors. Cyclization reactions are employed to establish the four-membered ring structure, which is a critical scaffold for subsequent functionalization.
  • Alternative methods include ring closure from linear precursors or utilization of bicyclo[1.1.0]butane intermediates that can be opened regioselectively to yield substituted cyclobutanes.

Introduction of the Aminomethyl Group

  • The aminomethyl substituent is introduced via nucleophilic substitution reactions. Typically, a halogenated intermediate (e.g., a bromomethyl or chloromethyl derivative on the cyclobutane ring) reacts with an amine nucleophile.
  • Gabriel synthesis and ammonolysis approaches have been explored, though direct ammonolysis of halogenated cyclobutanecarboxylic acids often faces challenges such as dehydrobromination leading to unsaturated byproducts.
  • More efficient methods involve the use of sodium azide substitution followed by reduction, or direct addition of nitrogen nucleophiles to bicyclo[1.1.0]butane sulfonyl derivatives.

Carboxylation

  • The carboxylic acid group is introduced by carboxylation reactions, often employing carbon dioxide under elevated pressure and temperature.
  • In some synthetic routes, the carboxyl group is already present in the starting material (e.g., cyclobutanone carboxylic acid derivatives) and is retained or modified during subsequent steps.

Formation of Hydrochloride Salt

  • The free amine form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s water solubility and stability, facilitating purification and handling.

Representative Synthetic Methodologies

Step Reaction Type Reagents/Conditions Notes
Cyclobutane ring formation Cyclization of 2-methylcyclobutanone or ring-opening of bicyclo[1.1.0]butane Thermal or catalytic cyclization; use of sodium hydride in DMSO/ether or acetone Provides the core cyclobutane scaffold
Aminomethyl group introduction Nucleophilic substitution Halogenated intermediate + amine or sodium azide followed by reduction Gabriel synthesis and ammonolysis less effective due to side reactions
Carboxylation Carboxylation with CO₂ High pressure and temperature CO₂ conditions Introduces or modifies carboxylic acid group
Hydrochloride salt formation Acid-base reaction Hydrochloric acid treatment Enhances solubility and stability

Advanced Synthetic Strategies and Yields

  • The classical hydantoin synthesis route, involving the preparation of 5,5-trimethylenehydantoin from cyclobutane-1,1-dicarboxylic acid diamide, followed by hydrolysis, has been reported to yield the amino acid in up to 97% yield.
  • A recently developed method uses ethyl isocyanoacetate and 1,3-dibromopropane in the presence of sodium hydride to form cyclic α-isonitrile intermediates, which upon hydrolysis yield the target amino acid with approximately 95% yield.
  • Regiospecific addition of nitrogen nucleophiles to 1-(arenesulfonyl)-bicyclo[1.1.0]butane derivatives allows for selective synthesis of substituted aminocyclobutanecarboxylic acids, including the 2-methyl substituted analogs.

Challenges and Considerations

  • Direct ammonolysis of halogenated cyclobutanecarboxylic acids is complicated by competing elimination reactions forming unsaturated acids.
  • Replacement of halogen atoms by azide groups can be unsuccessful in some cases, requiring alternative nucleophilic substitution strategies.
  • Controlling regioselectivity during nucleophilic addition to bicyclic intermediates is critical to obtain the desired substitution pattern.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Hydantoin synthesis Cyclobutane-1,1-dicarboxylic acid diamide NaOCl, NaOCH₃, acid/base hydrolysis ~97 High yield, well-established Multi-step, requires hydantoin intermediate
Isocyanoacetate method Ethyl isocyanoacetate, 1,3-dibromopropane NaH, DMSO/(C₂H₅)₂O, acid/base hydrolysis ~95 High yield, efficient Requires preparation of isocyanoacetate
Nucleophilic addition to bicyclo[1.1.0]butane 1-(Arenesulfonyl)-bicyclo[1.1.0]butane Nitrogen nucleophiles Variable Regiospecific, versatile Requires specialized intermediates
Direct ammonolysis of halogenated acid 1-Bromo-cyclobutane-1-carboxylic acid NH₃ or NH₄OH Low/unsatisfactory Conceptually simple Side reactions, low yield

This comprehensive analysis of preparation methods for this compound integrates classical and modern synthetic approaches. The choice of method depends on available starting materials, desired scale, and purity requirements. The hydantoin synthesis and isocyanoacetate methods stand out for their high yields and reproducibility, while nucleophilic addition to bicyclic intermediates offers regiospecific functionalization options. Challenges such as side reactions during ammonolysis highlight the need for careful reaction design.

Chemical Reactions Analysis

Acid-Catalyzed Ring Expansion

Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements. For example:

  • Reagents/Conditions : Methanesulfonic acid (MeSO<sub>3</sub>H) at 60°C or BF<sub>3</sub>·Et<sub>2</sub>O in CH<sub>2</sub>Cl<sub>2</sub> .

  • Mechanism : Formation of a cyclobutylmethylcarbenium ion followed by -acyl shift to yield cyclopentenones or cyclopentane derivatives (e.g., camphane analogs) .

  • Example :

    Cyclobutane derivativeMeSO3HCyclopentenone\text{Cyclobutane derivative}\xrightarrow{\text{MeSO}_3\text{H}}\text{Cyclopentenone}

Carboxylic Acid Functionalization

The –COOH group participates in esterification and amidation:

  • Esterification :

    • Reagents : Methanol/H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP.

    • Product : Methyl ester derivative.

    R COOH+CH3OHH+R COOCH3+H2O\text{R COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{R COOCH}_3+\text{H}_2\text{O}
  • Amidation :

    • Reagents : Thionyl chloride (SOCl<sub>2</sub>) followed by amines.

    • Product : Amide derivatives (e.g., peptide conjugates) .

Aminomethyl Group Reactions

The protonated amine (–CH<sub>2</sub>NH<sub>3</sub><sup>+</sup>) undergoes deprotonation in basic media, enabling nucleophilic substitution:

  • Alkylation :

    • Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in NaOH.

    • Product : N-Alkylated derivatives.

  • Acylation :

    • Reagents : Acetyl chloride (AcCl) in pyridine.

    • Product : N-Acetylated analogs.

Oxidation and Reduction

Reaction Type Reagents/Conditions Major Products
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Ketone (via decarboxylation)
Reduction LiAlH<sub>4</sub>/THFAlcohol (–CH<sub>2</sub>OH)

Photochemical Reactions

Similar cyclobutane amino acids undergo [2+2] cycloaddition under UV light:

  • Example : Reaction with ethylene yields bicyclic lactams, useful in neurotransmitter analog synthesis .

    Cyclobutane+C2H4hνBicyclic lactam\text{Cyclobutane}+\text{C}_2\text{H}_4\xrightarrow{h\nu}\text{Bicyclic lactam}

Biological Interactions

  • Enzyme Inhibition : The compound’s rigid structure allows selective binding to NMDA receptors, acting as antagonists .

  • Antitumor Activity : Derivatives exhibit low cytotoxicity and inhibit tumor growth via apoptosis pathways.

Comparative Reaction Profile

Reaction Efficiency Yield Key Reference
Acid-catalyzed ring expansionModerate46–76%
EsterificationHigh>80%
Photochemical cycloadditionLow30–50%

Research Advancements

  • Stereospecific Synthesis : Chiral auxiliaries enable enantioselective preparation of cyclobutane derivatives for drug discovery .

  • Industrial Applications : Continuous-flow reactors optimize large-scale production of carboxylate salts.

Scientific Research Applications

Biochemical Applications

1.1. Peptide Synthesis and Conformational Studies

The compound is utilized in peptide synthesis due to its structural properties that allow it to serve as a building block for non-proteinogenic amino acids. It has been incorporated into peptides to study conformational changes in model proteins. For instance, Balaji et al. (1995) demonstrated its incorporation into peptides for examining the structural dynamics of proteins containing 1-aminocyclobutane-1-carboxylic acid residues .

1.2. Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase). This enzyme is crucial in the ethylene biosynthesis pathway, which affects fruit ripening and spoilage. Nakatsuka et al. (1998) and Bulantseva et al. (2003) highlighted the compound's effectiveness in inhibiting this enzyme, suggesting potential uses in post-harvest technology to prolong the shelf life of fruits .

Medicinal Chemistry Applications

2.1. Potential Therapeutic Uses

Research indicates that compounds similar to 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride may exhibit therapeutic effects due to their structural analogies with known bioactive molecules. The unique cyclobutane ring structure offers potential for developing new drugs targeting various biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer properties of structurally related compounds, suggesting that modifications in the cyclobutane framework could enhance efficacy against specific cancer cell lines . This highlights the potential for further research into its derivatives as anticancer agents.

Agricultural Science Applications

3.1. Fruit Ripening Control

The inhibition of ACC synthase not only has implications for fruit preservation but also opens avenues for controlled ripening processes in agriculture. By modulating ethylene production, this compound could be utilized to manage ripening times and improve fruit quality during transport and storage.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the carboxylic acid group can participate in acid-base reactions, affecting the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share cyclopropane/cyclobutane backbones, amino/carboxylic acid functional groups, or hydrochloride salts, enabling comparative analysis:

Compound Name Molecular Formula Key Functional Groups Ring Structure Notable Features
Target Compound C₈H₁₄ClNO₂ (inferred) Carboxylic acid, aminomethyl, methyl Cyclobutane Hydrochloride salt enhances solubility
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride C₁₂H₁₄ClNO₃ Carboxylic acid, benzyloxy, amino Cyclobutane Benzyloxy group increases lipophilicity
cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic Acid Hydrochloride C₁₁H₁₂ClNO₂ (inferred) Carboxylic acid, phenyl, aminomethyl Cyclopropane Cyclopropane strain increases reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride C₇H₁₄ClNO₂ Ester, methylamino Cyclobutane Ester group reduces acidity vs. carboxylic acid
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic Acid Hydrochloride C₈H₁₂ClNO₃ Carboxylic acid, ether, aminomethyl Bicyclo[3.1.1]heptane Bicyclic structure imposes rigidity

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound improves water solubility compared to neutral analogs. For example, the bicyclic compound in lacks solubility data but likely has lower solubility due to its rigid, non-polar structure .
  • Reactivity : The cyclopropane derivative () exhibits higher ring strain, increasing its reactivity in ring-opening reactions compared to the more stable cyclobutane backbone in the target compound .
  • Lipophilicity : The benzyloxy group in ’s compound enhances lipophilicity, making it more membrane-permeable than the target compound’s methyl group .

Biological Activity

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride (CAS No. 1443980-12-8) is a synthetic organic compound characterized by its unique cyclobutane structure, featuring an aminomethyl group and a carboxylic acid group. The hydrochloride form enhances its solubility, making it suitable for various research applications.

  • Molecular Weight : 179.64 g/mol
  • InChI Key : RWXFXKKNGMUCMM

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclobutane Ring : Starting from 2-methylcyclobutanone through cyclization reactions.
  • Introduction of the Aminomethyl Group : Achieved via nucleophilic substitution with an appropriate amine.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide under high pressure.
  • Formation of Hydrochloride Salt : Conversion to hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Aminomethyl Group : This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.
  • Carboxylic Acid Group : Participates in acid-base reactions, affecting the compound's solubility and interaction with biological systems.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in the fields of biochemistry and pharmacology:

  • Antitumor Activity : Some derivatives of cyclobutane compounds have shown low toxicity and inhibition of tumor growth, indicating potential as anticancer agents .
  • Neurotransmitter Interaction : The compound may act as a selective antagonist for NMDA receptors, which are involved in synaptic plasticity and memory function .

Case Studies

Applications in Scientific Research

The compound has diverse applications across various fields:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for its role in biochemical pathways and enzyme mechanisms.
  • Medicine : Explored as a precursor for drug development targeting specific diseases.
  • Industry : Utilized in synthesizing specialty chemicals with tailored properties.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
1-Aminocyclobutane-1-carboxylic acidStructureAntitumor propertiesDrug development
1-(Aminomethyl)cyclobutane-1-carboxylic acidStructureNeurotransmitter modulationNeuropharmacology

Q & A

Q. Methodology :

  • Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during cyclobutane ring formation. For example, cyclization via [2+2] photochemical reactions or transition-metal-catalyzed cycloadditions under controlled conditions .
  • Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or ion-exchange chromatography for hydrochloride salt isolation. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Critical Parameters : Optimize reaction temperature (−20°C to 25°C) and anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How is the structural identity of this compound confirmed?

Q. Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic cyclobutane ring protons (δ 1.5–2.5 ppm) and carboxylic acid resonance (δ ~170 ppm). Compare with literature data for stereoisomers .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and isotopic pattern matching the molecular formula (C8_8H14_{14}NO2_2·HCl) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Basic: What safety protocols are essential during handling?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 irritation) .
  • Ventilation : Use fume hoods to minimize inhalation risks (GHS H335).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can racemic mixtures of this compound be resolved?

Q. Methodology :

  • Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Enzymatic Resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer. Validate via polarimetry or chiral HPLC .

Advanced: How to design enzyme inhibition assays for this compound?

Q. Methodology :

  • Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) or colorimetric methods (e.g., NADH oxidation) to measure IC50_{50} values. Include positive controls (e.g., known cyclobutane-based inhibitors) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites. Cross-validate with mutagenesis data .

Advanced: How to address contradictory biological activity data across studies?

Q. Methodology :

  • Purity Validation : Re-analyze compound purity via LC-MS and elemental analysis. Impurities >1% can skew results .
  • Assay Reproducibility : Standardize buffer pH, temperature, and enzyme lot. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What are the stability profiles under varying conditions?

Q. Methodology :

  • Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Store at −20°C under argon to prevent degradation .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor via 1H^1H NMR for hydrolysis or ring-opening reactions .

Advanced: What computational approaches predict its reactivity or interactions?

Q. Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare with experimental IR spectra .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study conformational flexibility .

Basic: Optimal storage conditions for long-term stability?

Q. Methodology :

  • Storage : Keep in amber vials at −20°C under inert gas (N2_2 or Ar). Desiccate with silica gel to prevent HCl release .
  • Reconstitution : Use degassed, deionized water or anhydrous DMSO for biological assays .

Advanced: Strategies to optimize synthetic yield?

Q. Methodology :

  • Catalyst Screening : Test Pd(OAc)2_2 or Ru-based catalysts for cycloaddition efficiency. Use DoE (Design of Experiments) to optimize solvent (THF vs. DCM) and stoichiometry .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., intermediate precipitation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride

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